Benzyl phenyl sulfone
Overview
Description
Benzyl phenyl sulfone is an organic compound with the molecular formula C₁₃H₁₂O₂S. It is characterized by the presence of a sulfone group (SO₂) bonded to a benzyl group (C₆H₅CH₂) and a phenyl group (C₆H₅). This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biochemical Analysis
Biochemical Properties
Benzyl phenyl sulfone plays a significant role in biochemical reactions, particularly in electrophilic reactions such as halogenation, alkylation, arylation, and coupling reactions . It is known to interact with various enzymes and proteins, facilitating these reactions. For instance, it can act as a reactive intermediate in Diels–Alder condensation with aldehydes and desulfonylation processes . These interactions highlight the compound’s versatility and importance in biochemical pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It exhibits cytotoxicity against several human cancer cell lines, including HeLa, MCF-7, HepG2, and SCC-15, while showing relatively low toxicity to normal cells . This indicates its potential as an antineoplastic agent. The compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can participate in free radical reactions, such as the free radical bromination of alkyl benzenes . The compound’s ability to stabilize benzylic carbocations through resonance is a key feature of its molecular mechanism . Additionally, it can undergo nucleophilic substitution and oxidation reactions, further demonstrating its reactivity and versatility.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo phase changes and degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of its stability and activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Toxicity studies have shown that the compound can exhibit adverse effects at high doses . It is crucial to determine the appropriate dosage to avoid toxic effects while maximizing its therapeutic potential. Threshold effects and dose-dependent responses have been observed, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s participation in catalytic desulfitative functionalizations and C–S bond functionalization reactions underscores its role in metabolic processes . Understanding these pathways is essential for elucidating its biochemical and pharmacological properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . The compound’s log Kow value and water solubility estimates provide insights into its distribution properties . These factors are critical for understanding its bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells influences its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl phenyl sulfone can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium phenylsulfinate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reactions involving the same principles as laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydroxide and potassium carbonate are commonly used.
Major Products:
Oxidation: Benzyl phenyl sulfoxide and this compound.
Reduction: Benzyl phenyl sulfide.
Substitution: Various substituted benzyl phenyl sulfones depending on the nucleophile used.
Scientific Research Applications
Benzyl phenyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl phenyl sulfone involves its ability to undergo various chemical transformations. Its sulfone group is highly reactive, allowing it to participate in oxidation, reduction, and substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Benzyl phenyl sulfide: Similar structure but lacks the sulfone group, making it less reactive in oxidation reactions.
Phenyl methyl sulfone: Similar sulfone group but different alkyl group, leading to different reactivity and applications.
Diphenyl sulfone: Contains two phenyl groups bonded to the sulfone group, resulting in different chemical properties.
Uniqueness: Benzyl phenyl sulfone is unique due to its combination of a benzyl group and a phenyl group bonded to a sulfone group. This structure imparts specific reactivity patterns and makes it a valuable intermediate in various chemical reactions.
Properties
IUPAC Name |
benzenesulfonylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCMLOTUSCWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185059 | |
Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-88-7 | |
Record name | [(Phenylmethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3112-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfone, benzyl phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl phenyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(phenylmethyl)sulphonyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl phenyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33EH6K4PRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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